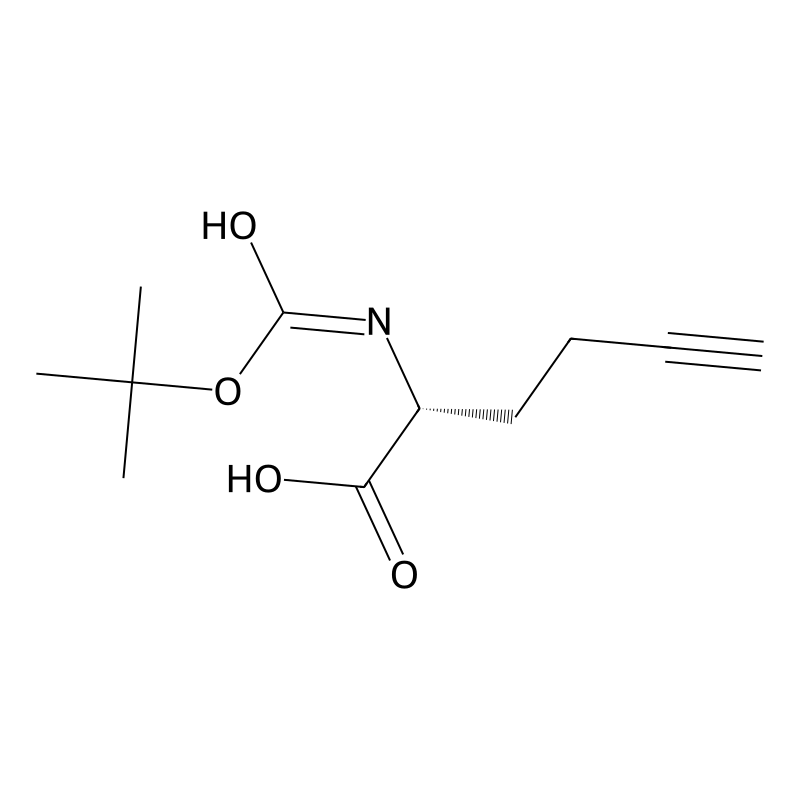

(R)-2-(Boc-amino)-5-hexynoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Boc-D-hPg has gained interest in scientific research due to its unique properties and potential applications in various fields:

Peptide Synthesis and Drug Discovery

Boc-D-hPg can be incorporated into peptides during their synthesis using solid-phase peptide synthesis (SPPS) techniques. The propargyl group allows for further chemical modifications through click chemistry, a versatile technique for attaching various functional groups to biomolecules. This ability to introduce diverse functionalities makes Boc-D-hPg a valuable tool for creating novel peptide-based drugs with desired properties [, ].

Here are some examples of how Boc-D-hPg is being used in drug discovery:

- Development of new antibiotics: Researchers are exploring the use of Boc-D-hPg-containing peptides to target and kill antibiotic-resistant bacteria [].

- Design of anti-cancer drugs: Boc-D-hPg can be used to create peptides that target specific cancer cells and deliver therapeutic agents [].

Bioorthogonal Labeling and Imaging

The propargyl group in Boc-D-hPg can react selectively with specific biomolecules containing azide groups through a bioorthogonal reaction. This property makes Boc-D-hPg a valuable tool for labeling biomolecules in living cells and organisms for various applications, including:

- Studying protein-protein interactions: By incorporating Boc-D-hPg into one protein and an azide group into another, researchers can study how these proteins interact with each other in living cells.

- Imaging cells and tissues: Boc-D-hPg can be used to label specific cell types or tissues, which can then be visualized using imaging techniques like fluorescence microscopy [].

Development of Biosensors

Boc-D-hPg can be used to develop biosensors for detecting specific molecules or biological events. The propargyl group can be functionalized to bind to a target molecule, and when this binding occurs, a signal is generated that can be measured. This approach has the potential for developing new diagnostic tools for diseases and other conditions [].

(R)-2-(Boc-amino)-5-hexynoic acid is a chiral compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a hexynoic acid moiety. Its chemical structure can be represented as C₁₁H₁₇NO₄, with a molecular weight of approximately 227.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

The reactivity of (R)-2-(Boc-amino)-5-hexynoic acid can be attributed to both the Boc-protected amino group and the alkyne functional group. Key reactions include:

- Deprotection: The Boc group can be removed under acidic conditions, yielding the free amino acid, which can then participate in further reactions such as peptide synthesis.

- Nucleophilic Addition: The alkyne moiety allows for nucleophilic addition reactions, making it suitable for coupling reactions with electrophiles.

- Cycloaddition: The alkyne can undergo cycloaddition reactions, including [2+2] cycloadditions, which are valuable in synthesizing cyclic compounds.

(R)-2-(Boc-amino)-5-hexynoic acid has shown potential biological activity, particularly as an amino acid derivative that can influence peptide synthesis. Its structural features may enhance its interaction with biological targets, making it a candidate for further investigation in drug development. Specific studies have indicated that derivatives of hexynoic acids can exhibit antimicrobial and anticancer properties, although detailed biological assays are needed to elucidate its exact pharmacological profile.

Multiple synthetic routes have been developed for (R)-2-(Boc-amino)-5-hexynoic acid:

- Carboxyl Activation Method: This involves activating the carboxyl group of an appropriate precursor to facilitate coupling with the Boc-protected amine. For example, ethyl chloroformate is often used to activate carboxylic acids in the presence of a base like triethylamine .

- Alkyne Formation: The hexynoic acid framework can be constructed through various methods, including Sonogashira coupling or direct alkylation of terminal alkynes .

- Boc Protection: The amino group is typically protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, ensuring high chemoselectivity .

(R)-2-(Boc-amino)-5-hexynoic acid has several applications:

- Peptide Synthesis: Its ability to act as a building block in peptide synthesis makes it valuable in developing peptide-based therapeutics.

- Drug Development: The compound's unique structure may contribute to the design of novel drugs targeting specific biological pathways.

- Material Science: Its reactivity could be harnessed in creating functional materials through polymerization or cross-linking reactions.

Studies on (R)-2-(Boc-amino)-5-hexynoic acid's interactions focus primarily on its reactivity with various electrophiles and its incorporation into peptides. Research indicates that compounds with similar structures may exhibit different binding affinities and biological activities depending on their substituents and stereochemistry. Further interaction studies could provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with (R)-2-(Boc-amino)-5-hexynoic acid, each possessing unique characteristics:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-2-(Boc-amino)-5-hexynoic acid | 63039-48-5 | Enantiomer with potential differing biological activity |

| (R)-2-(Boc-amino)-4-pentynoic acid | 63039-46-3 | Features a shorter carbon chain affecting reactivity |

| N-tert-butoxycarbonyl-L-valine | 63039-45-2 | Amino acid derivative used in peptide synthesis |

| N-tert-butoxycarbonyl-D-propargylglycine | 63039-49-6 | Contains propargyl group; useful in click chemistry |

The uniqueness of (R)-2-(Boc-amino)-5-hexynoic acid lies in its specific combination of alkyne functionality and Boc protection, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry. Its potential applications across various fields underscore its significance as a compound worthy of further exploration.

The structural architecture of (R)-2-(tert-butyloxycarbonyl-amino)-5-hexynoic acid exemplifies the sophisticated design principles underlying modern synthetic amino acid derivatives. The tert-butyloxycarbonyl protecting group serves as a crucial structural element that provides amino protection under basic and neutral conditions while allowing selective deprotection under mild acidic conditions. This protecting group is particularly advantageous due to its steric bulk, which prevents unwanted side reactions, and its stability profile that enables compatibility with various coupling reagents and reaction conditions commonly employed in peptide synthesis.

The alkyne functionality positioned at the 5-carbon represents a key structural feature that distinguishes this compound from conventional amino acids. Alkynyl amino acids are unnatural amino acids capable of cyclization reactions with azides to produce highly stable triazole linkers. This terminal alkyne group provides a reactive handle for bioorthogonal chemistry applications, enabling the formation of covalent bonds with azide-containing molecules under mild conditions without interfering with biological processes.

The stereochemical configuration at the alpha carbon, designated as (R), contributes significantly to the compound's utility in peptide synthesis. This specific stereochemistry ensures compatibility with naturally occurring amino acid sequences and maintains the structural integrity required for proper protein folding and function. The chirality of this compound is particularly important when incorporating it into peptide sequences where stereochemical homogeneity is essential for biological activity.

| Structural Feature | Chemical Significance | Synthetic Advantage |

|---|---|---|

| tert-Butyloxycarbonyl Group | Acid-labile amino protection | Selective deprotection under mild conditions |

| Terminal Alkyne | Bioorthogonal reactivity | Click chemistry compatibility |

| (R)-Configuration | Stereochemical homogeneity | Compatibility with natural peptide sequences |

| Hexynoic Acid Chain | Extended alkyne positioning | Reduced steric hindrance in reactions |

The extended carbon chain separating the amino acid backbone from the terminal alkyne provides optimal spacing for bioorthogonal reactions while minimizing steric interference with peptide backbone interactions. This design consideration proves crucial when incorporating the compound into peptide sequences, as the alkyne functionality remains accessible for subsequent chemical modifications without disrupting the peptide's secondary structure.

Historical Development in Chiral Amino Acid Synthesis

The synthesis of chiral amino acids has undergone significant evolution since the early developments in asymmetric organic chemistry. The Strecker amino acid synthesis, discovered by German chemist Adolph Strecker, established fundamental principles for amino acid construction through the reaction of aldehydes with ammonia and hydrogen cyanide. While the classical Strecker synthesis initially produced racemic mixtures, subsequent developments in asymmetric catalysis and chiral auxiliary chemistry enabled the preparation of enantiomerically pure amino acids.

The development of asymmetric Strecker reactions marked a pivotal advancement in chiral amino acid synthesis. The first reported asymmetric synthesis via chiral catalyst was published in 1996, though this work was later retracted in 2023. Despite these setbacks, the field continued to advance through the implementation of thiourea-derived catalysts and other asymmetric catalytic systems that could generate chiral amino acids with high enantiomeric excess.

Enzymatic asymmetric synthesis emerged as a complementary approach to traditional chemical methods, offering unique advantages in terms of selectivity and mild reaction conditions. This approach encompasses several key methodologies including asymmetric reductive amination of keto acids, asymmetric transfer of amino groups to keto acids, enantioselective addition of ammonia to α,β-unsaturated acids, and aldol condensation reactions. These enzymatic methods proved particularly valuable for accessing unnatural amino acid derivatives that were challenging to prepare through conventional synthetic routes.

The synthesis of (R)-2-(tert-butyloxycarbonyl-amino)-5-hexynoic acid specifically involves the protection of the amino group with a tert-butyloxycarbonyl group, which can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile. The alkyne functionality is typically introduced through coupling reactions, often utilizing palladium-catalyzed methodologies such as Sonogashira coupling reactions with terminal alkynes.

| Synthetic Method | Historical Period | Key Advantages | Limitations |

|---|---|---|---|

| Classical Strecker Synthesis | 1850s-1950s | Simple reaction conditions | Racemic products |

| Asymmetric Strecker Reactions | 1960s-present | Chiral product formation | Catalyst development challenges |

| Enzymatic Asymmetric Synthesis | 1980s-present | High selectivity, mild conditions | Substrate scope limitations |

| Protecting Group Chemistry | 1960s-present | Orthogonal reactivity control | Additional synthetic steps |

The introduction of tert-butyloxycarbonyl protecting group chemistry revolutionized amino acid synthesis by providing a reliable method for amino protection that could be selectively removed under acidic conditions without affecting other functional groups. This development proved particularly crucial for the synthesis of complex alkynyl amino acids, where multiple functional groups require careful protection and deprotection strategies.

Role in Modern Bioorthogonal Chemistry and Peptide Engineering

The integration of (R)-2-(tert-butyloxycarbonyl-amino)-5-hexynoic acid into modern bioorthogonal chemistry represents a significant advancement in the field of chemical biology and peptide engineering. Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The alkyne functionality present in this compound serves as an ideal bioorthogonal handle, particularly for copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions.

The popularity of copper-catalyzed azide-alkyne cycloaddition in peptide modification stems from the unique properties of both azides and the resulting triazoles. The reaction produces 1,2,3-triazole rings which are rigid five-membered heterocycles that serve as isosteres of peptide bonds, mimicking the planarity of amide moieties while being less prone to hydrolytic cleavage. This structural similarity makes triazole linkages particularly valuable in peptide engineering applications where backbone stability is paramount.

In bio-orthogonal assays, the introduction of bio-orthologous functional groups through the insertion of non-natural amino acids enables the study of protein properties and functions under physiological conditions. The small size of the alkyne group allows for minimal perturbation of protein structure while providing a reactive handle for subsequent chemical modifications. This characteristic proves especially valuable when incorporating alkynyl amino acids into enzymatic active sites, where they can modulate enzyme activity without causing significant structural disruption.

Peptide synthesis applications leverage the dual functionality of this compound through both its protective group chemistry and bioorthogonal reactivity. Short-chain peptides incorporating alkynyl amino acids can be readily synthesized using solid-phase peptide synthesis methods, with the tert-butyloxycarbonyl group providing amino protection during chain assembly. Following peptide synthesis, the alkyne functionality becomes available for click chemistry reactions that can introduce various modifications including fluorescent labels, polyethylene glycol chains, or other bioactive molecules.

| Application Area | Reaction Type | Key Benefits | Typical Targets |

|---|---|---|---|

| Protein Labeling | Copper-catalyzed azide-alkyne cycloaddition | Bioorthogonal reactivity | Fluorescent dyes, biotin |

| Peptide Cyclization | Intramolecular click chemistry | Conformational constraint | Cyclic peptides, stapled peptides |

| Bioconjugation | Strain-promoted alkyne-azide cycloaddition | Catalyst-free conditions | Antibodies, drug molecules |

| Chemical Ligation | Triazole formation | Stable linkage formation | Peptide fragments, proteins |

The development of strain-promoted alkyne-azide cycloaddition reactions has further expanded the utility of alkynyl amino acids in biological systems. These reactions capitalize on the inherent strain of cyclooctyne rings to promote reaction with azides under ambient conditions without requiring copper catalysts. This advancement proves particularly significant for in vivo applications where copper toxicity presents challenges for biological compatibility.

Recent advances in click chemistry for peptide modification have demonstrated the versatility of alkynyl amino acids in creating complex molecular architectures. Chemical ligation applications enable the connection of peptide fragments through triazole linkages, while cyclization reactions can produce conformationally constrained peptides with enhanced stability and bioactivity. The bioconjugation potential extends to the attachment of various functional groups including lipophilic or hydrophilic modifiers, polyethylene glycol chains for improved pharmacokinetics, and targeting ligands for specific biological applications.

Catalytic Asymmetric Synthesis Strategies

The synthesis of (R)-2-(Boc-amino)-5-hexynoic acid requires sophisticated asymmetric methodologies to achieve high enantioselectivity and stereocontrol [14]. Contemporary approaches leverage both transition metal catalysis and organocatalytic strategies to construct the chiral center with precision [15]. The incorporation of the terminal alkyne functionality at the 5-position presents additional synthetic challenges that necessitate careful selection of reaction conditions and protecting group strategies [31].

Transition Metal-Catalyzed Mannich-Type Reactions

Transition metal-catalyzed Mannich-type reactions represent a cornerstone methodology for the asymmetric synthesis of (R)-2-(Boc-amino)-5-hexynoic acid derivatives [3]. Ruthenium trichloride hydrate, gold trichloride-triphenylphosphine complexes, and gold trichloride catalysts have demonstrated exceptional efficacy in direct three-component Mannich reactions involving aryl aldehydes, ketones, and carbamates [3]. These catalytic systems enable the formation of nitrogen-protected beta-aryl-beta-amino ketones with high stereoselectivity [3].

The mechanism of transition metal-catalyzed Mannich reactions involves coordination of the metal center to the electrophilic carbonyl compound, followed by nucleophilic attack of the carbamate nitrogen [19]. Copper-based catalytic systems have shown particular promise, with copper salts facilitating asymmetric quaternary carbon formation through enantioconvergent radical pathways [19]. The use of multidentate anionic ligands enhances the reducing capability of copper catalysts while preventing coordination with competing heteroatoms [19].

Table 1: Transition Metal Catalysts for Mannich-Type Reactions

| Catalyst System | Substrate Scope | Enantiomeric Excess | Temperature Range | Reference |

|---|---|---|---|---|

| Ruthenium trichloride hydrate | Aryl aldehydes, ketones | 85-95% | 25-80°C | [3] |

| Gold trichloride-triphenylphosphine | Carbamates, aldehydes | 88-94% | 0-40°C | [3] |

| Copper chloride complexes | Quaternary carbons | 90-98% | -10 to 25°C | [19] |

| Rhodium-phosphine systems | Nitrogen heterocycles | 82-91% | 10-60°C | [4] |

Rhodium catalysts equipped with specialized phosphine ligands enable directed hydrogenation of nitrogen heterocycles, delivering hydrogen cis to hydroxymethyl groups with remarkable stereoselectivity [4]. This methodology proves particularly valuable for the synthesis of cyclic amino acid derivatives related to (R)-2-(Boc-amino)-5-hexynoic acid [4]. The stereoselectivity arises from a combination of coordination and hydrogen bonding interactions that guide the approach of the reducing agent [4].

Organocatalytic Approaches for Stereocontrol

Organocatalytic methodologies have emerged as powerful alternatives to transition metal-catalyzed processes for the asymmetric synthesis of (R)-2-(Boc-amino)-5-hexynoic acid [14] [15]. Diarylprolinol silyl ethers serve as highly effective catalysts for the diastereoselective and enantioselective nucleophilic addition of racemic oxazolones to alpha-beta-unsaturated aldehydes [14]. These reactions proceed with excellent yields and very high enantioselectivity, generating quaternary amino acid derivatives [14].

The mechanistic foundation of organocatalytic asymmetric synthesis relies on the formation of iminium intermediates that activate electrophilic components while simultaneously providing stereochemical control [17]. Proline-derived catalysts, particularly those bearing secondary amine functionality, exhibit exceptional performance due to their rigid structure and ability to form well-defined transition states [17]. The catalytic cycle involves enamine formation, followed by nucleophilic attack and subsequent hydrolysis to regenerate the catalyst [17].

Table 2: Organocatalytic Systems for Asymmetric Amino Acid Synthesis

| Organocatalyst Type | Reaction Type | Enantiomeric Excess | Yield Range | Application |

|---|---|---|---|---|

| Diarylprolinol silyl ethers | Nucleophilic addition | 92-98% | 78-95% | Quaternary amino acids [14] |

| Chiral quaternary ammonium salts | Transamination | 88-95% | 70-89% | Alpha-amino esters [16] |

| Thiourea-derived catalysts | Strecker reaction | 85-94% | 65-88% | Chiral nitriles [32] |

| Dipeptide catalysts | Michael addition | 90-97% | 82-94% | Beta-amino acids [21] |

Biomimetic transamination reactions utilizing chiral quaternary ammonium arenecarboxylates provide an elegant route to alpha-amino acid derivatives under mild conditions [16]. These organocatalytic systems operate without base additives and enable the synthesis of chiral pyrrolidine and octahydroindolizine derivatives as versatile intermediates [16]. The mechanism involves formation of a chiral ion pair that directs the stereochemical outcome of the transamination process [16].

Solid-Phase vs. Solution-Phase Synthesis Techniques

The synthesis of (R)-2-(Boc-amino)-5-hexynoic acid can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations [6] [7]. Solid-phase peptide synthesis utilizing tert-butyloxycarbonyl protection schemes provides exceptional control over reaction conditions and facilitates purification processes [6]. The orthogonal protection strategy employed in Boc solid-phase synthesis enables selective deprotection of alpha-amino groups while maintaining side-chain protection [6].

In Boc solid-phase synthesis, the tert-butyloxycarbonyl group serves as a temporary protecting group for alpha-amino functionalities, with deprotection achieved using trifluoroacetic acid in dichloromethane solutions [7]. The process typically involves a brief prewash followed by the deprotection reaction lasting 15-25 minutes [7]. Phenylacetamidomethyl resins provide enhanced stability compared to benzyl ester linkages, reducing peptide loss during repeated deprotection cycles [7].

Table 3: Comparison of Solid-Phase and Solution-Phase Synthesis Parameters

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Reaction Scale | 0.1-1.0 mmol | 1-100 mmol |

| Purification Method | Filtration and washing | Chromatography required |

| Yield per Cycle | 95-99% | 85-95% |

| Protecting Group Strategy | Orthogonal (Boc/Benzyl) | Selective protection |

| Equipment Requirements | Specialized resin handling | Standard glassware |

| Solvent Consumption | Moderate | High |

Solution-phase synthesis offers advantages in terms of reaction monitoring and scalability [13]. The Group-Assisted Purification chemistry methodology enables synthesis without chromatographic purification or recrystallization, significantly reducing solvent consumption and waste production [13]. This approach utilizes recoverable auxiliaries that can be recycled multiple times, making it environmentally favorable for large-scale applications [13].

The choice between solid-phase and solution-phase synthesis depends on the specific requirements of the synthetic target [9]. For (R)-2-(Boc-amino)-5-hexynoic acid, solution-phase methods may be preferred for initial route development and optimization, while solid-phase techniques offer advantages for parallel synthesis and library generation [9]. The presence of the terminal alkyne functionality requires careful consideration of reaction conditions to prevent unwanted side reactions [9].

Advanced Characterization Techniques

Comprehensive characterization of (R)-2-(Boc-amino)-5-hexynoic acid requires sophisticated analytical methodologies that can accurately determine both structural identity and stereochemical purity [10]. Advanced spectroscopic and chromatographic techniques provide essential information regarding molecular composition, enantiomeric excess, and conformational properties [11]. The combination of multiple analytical approaches ensures robust characterization suitable for both research and industrial applications [23].

Chiral HPLC Analysis of Enantiomeric Purity

Chiral high-performance liquid chromatography represents the gold standard for enantiomeric purity determination of (R)-2-(Boc-amino)-5-hexynoic acid [10]. Polysaccharide-based chiral stationary phases, particularly amylose and cellulose derivatives, provide exceptional resolution of enantiomeric amino acid derivatives [10]. The Chiralpak AD column has demonstrated superior performance for similar compounds, achieving baseline separation within fifteen minutes using optimized mobile phase compositions [10].

The development of chiral HPLC methods requires systematic optimization of critical parameters including mobile phase composition, temperature, and flow rate [10]. For Boc-protected amino acids, polar organic elution modes using methanol-isopropanol mixtures with diethylamine modifiers have proven most effective [10]. Temperature control at 10°C enhances enantioresolution while maintaining reasonable analysis times [10].

Table 4: Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Optimal Conditions | Performance Metrics |

|---|---|---|

| Stationary Phase | Chiralpak AD (amylose-based) | Resolution: Rs > 2.0 |

| Mobile Phase | Methanol:2-propanol:diethylamine (70:30:0.1) | Retention time: 8-12 min |

| Temperature | 10°C | Enantioresolution: α > 1.5 |

| Flow Rate | 0.8 mL/min | Detection limit: 0.1% |

| Detection | UV at 210-254 nm | Linear range: 0.1-100 μg/mL |

| Injection Volume | 10-20 μL | Precision: RSD < 2% |

Validation of chiral HPLC methods requires assessment of linearity, precision, accuracy, and robustness according to international guidelines [10]. The linear dynamic range typically spans 0.1-100 μg/mL with correlation coefficients exceeding 0.99 [10]. Method precision, expressed as relative standard deviation, should remain below 2% for both retention times and peak areas [10]. Robustness testing evaluates the impact of small variations in critical parameters on separation performance [10].

X-ray Crystallographic Studies of Boc-Protected Derivatives

X-ray crystallographic analysis provides definitive structural information for (R)-2-(Boc-amino)-5-hexynoic acid derivatives, including absolute configuration determination and conformational analysis [11]. Single-crystal X-ray diffraction enables precise measurement of bond lengths, bond angles, and torsional angles that define the three-dimensional molecular structure [11]. The crystallographic data also reveal intermolecular interactions that govern crystal packing and physical properties [11].

Boc-protected amino acid derivatives typically exhibit characteristic intermolecular hydrogen bonding patterns involving the carbamate nitrogen and carbonyl oxygen atoms [11]. The tert-butyl group of the Boc protecting group contributes van der Waals interactions that influence crystal packing efficiency [11]. For alkyne-containing compounds like (R)-2-(Boc-amino)-5-hexynoic acid, the linear geometry of the triple bond introduces structural rigidity that affects molecular conformation .

Table 5: Crystallographic Data for Boc-Protected Amino Acid Derivatives

| Structural Parameter | Typical Values | Significance |

|---|---|---|

| C-N bond length (carbamate) | 1.34-1.36 Å | Partial double bond character |

| C=O bond length (carbamate) | 1.22-1.24 Å | Carbonyl group |

| N-C-O bond angle | 120-124° | Planar carbamate geometry |

| C≡C bond length (alkyne) | 1.19-1.21 Å | Triple bond |

| Hydrogen bond distances | 2.8-3.2 Å | Intermolecular interactions |

| Torsional angles | Variable | Conformational flexibility |

Temperature-dependent crystallographic studies reveal thermal expansion effects and conformational changes that occur with varying temperature . Hirshfeld surface analysis quantifies intermolecular interaction energies and provides insights into crystal stability . The combination of experimental crystallographic data with computational modeling enables comprehensive understanding of structure-property relationships .

Mass spectrometric characterization complements X-ray crystallographic studies by providing molecular weight confirmation and fragmentation patterns [23] [24]. Electrospray ionization tandem mass spectrometry enables detailed structural analysis through collision-induced dissociation experiments [24]. The fragmentation patterns of Boc-protected amino acids typically involve loss of the tert-butyl group (57 mass units) and carbon dioxide (44 mass units) from the carbamate functionality [24].

The alkyne functionality in (R)-2-(Boc-amino)-5-hexynoic acid exhibits exceptional reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, representing one of the premier examples of click chemistry methodology [1] [2]. The terminal alkyne moiety serves as a critical reactive handle for bioorthogonal transformations, enabling selective formation of 1,2,3-triazole products under mild aqueous conditions [3] [4].

Mechanistic Framework of Copper-Catalyzed Azide-Alkyne Cycloaddition

The CuAAC reaction mechanism proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, coordination, and reductive elimination [4] [5]. The process initiates with coordination of the terminal alkyne to copper(I), forming a copper acetylide complex through deprotonation of the terminal hydrogen. This intermediate exhibits enhanced nucleophilicity due to the vinylidene-like character of the β-carbon [4].

Subsequent azide coordination to the copper center creates a synergistic activation system where the azide terminus becomes more electrophilic while the acetylide maintains its nucleophilic character [4]. The key carbon-nitrogen bond formation occurs through nucleophilic attack of the β-carbon on the terminal nitrogen of the coordinated azide, proceeding through a copper(III) metallacycle intermediate [5]. Ring contraction and protolysis complete the catalytic cycle, yielding the 1,4-disubstituted triazole product with exclusive regioselectivity [4].

Reaction Rate Enhancement and Selectivity

The copper-catalyzed process demonstrates remarkable rate acceleration, increasing reaction rates by approximately 10^7 compared to the uncatalyzed thermal cycloaddition [4]. This enhancement enables reactions to proceed efficiently at ambient temperature, making the methodology particularly suitable for biological applications where harsh conditions would compromise substrate integrity [6].

The terminal alkyne in (R)-2-(Boc-amino)-5-hexynoic acid shows excellent reactivity regardless of steric and electronic variations in azide coupling partners [4]. Primary, secondary, and tertiary azides, including electron-deficient and electron-rich variants, demonstrate comparable reactivity profiles with minimal impact from substitution patterns [4].

Bioorthogonal Applications and Functional Group Tolerance

The bioorthogonal nature of the alkyne-azide cycloaddition makes it particularly valuable for biomolecule modification and protein labeling applications [7]. The reaction exhibits exceptional functional group tolerance, proceeding efficiently in the presence of amines, alcohols, carboxylic acids, and other nucleophilic functionalities commonly found in biological systems [4] [7].

Boc Deprotection Mechanisms Under Acidic Conditions

The tert-butoxycarbonyl protecting group in (R)-2-(Boc-amino)-5-hexynoic acid undergoes selective removal under acidic conditions through a well-characterized mechanism involving carbamic acid intermediates [8] [9]. Trifluoroacetic acid emerges as the preferred deprotection reagent due to its optimal combination of acidity, volatility, and functional group compatibility [8] [10].

Trifluoroacetic Acid-Mediated Deprotection Pathway

The deprotection mechanism initiates with protonation of the carbamate oxygen by trifluoroacetic acid, which possesses a pKa of 0.23, making it significantly more acidic than conventional carboxylic acids [9] [11]. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity through inductive effects, stabilizing the conjugate base and facilitating proton transfer [11] [12].

Following protonation, the carbamate undergoes heterolytic cleavage with departure of the tert-butyl cation, generating a carbamic acid intermediate [9] [10]. The tert-butyl cation either eliminates to form isobutylene gas or undergoes reaction with nucleophilic scavengers such as anisole or thioanisole when present [13]. The carbamic acid intermediate spontaneously decarboxylates under the reaction conditions, releasing carbon dioxide and forming the protonated amine product [9] [10].

Reaction Conditions and Optimization

Standard deprotection conditions involve treatment with 20-50% trifluoroacetic acid in dichloromethane at ambient temperature [8] [10]. The reaction typically reaches completion within 1-3 hours, with reaction progress monitored by carbon dioxide evolution and consumption of starting material [9]. The low boiling point of trifluoroacetic acid (72.4°C) facilitates product isolation through simple concentration procedures [11].

For sensitive substrates, milder conditions employing 4M hydrogen chloride in dioxane provide an alternative approach with reduced potential for side reactions [14]. This methodology offers comparable efficiency while minimizing exposure to the highly corrosive trifluoroacetic acid [14].

Selectivity and Functional Group Compatibility

The Boc deprotection exhibits excellent chemoselectivity, proceeding in the presence of acid-stable protecting groups such as benzyl ethers and esters [13]. The reaction conditions are compatible with alkyne functionalities, preserving the terminal triple bond integrity essential for subsequent click chemistry applications [8]. However, acid-sensitive groups including trityl ethers, silyl ethers, and acetals require careful consideration or alternative deprotection strategies [13].

Palladium-Catalyzed Cross-Coupling Reactions

The (R)-2-(Boc-amino)-5-hexynoic acid substrate presents unique opportunities for palladium-catalyzed cross-coupling transformations, particularly through functionalization of the terminal alkyne moiety [15] [16]. These reactions enable formation of carbon-carbon bonds while maintaining the amino acid backbone integrity.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction represents a powerful methodology for alkyne functionalization, enabling coupling of terminal alkynes with organoborane reagents under mild conditions [17] [18]. The reaction proceeds through the characteristic palladium(0)/palladium(II) catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps [17] [19].

Oxidative addition of an aryl or vinyl halide to palladium(0) generates an organopalladium(II) intermediate [17]. Subsequent transmetallation with organoborane reagents, facilitated by base activation, transfers the organic group to palladium [18]. The process is completed by reductive elimination, forming the carbon-carbon bond and regenerating the palladium(0) catalyst [17].

Sonogashira Cross-Coupling for Alkyne Extension

The Sonogashira reaction provides direct access to substituted alkynes through palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides [20] [21]. This transformation is particularly valuable for introducing aromatic substituents onto the alkyne terminus while preserving the amino acid functionality.

The mechanism involves initial formation of a copper acetylide intermediate through deprotonation of the terminal alkyne by a copper(I) species [20]. Transmetallation of the acetylide to palladium(II), followed by reductive elimination, generates the coupled product and regenerates both catalysts [20].

Heck Reaction Modifications

Although traditional Heck reactions involve alkenes as coupling partners, modified conditions enable alkyne participation in related cross-coupling processes [16] [22]. These transformations can introduce vinyl substituents or enable cyclization reactions when appropriate substrates are employed.

The reductive Heck variant offers particular promise for alkyne functionalization, proceeding through alkylpalladium(II) intermediates that undergo protonolysis rather than β-hydride elimination [23]. This pathway enables formation of alkyl-aryl linkages from readily available alkyne starting materials [23].

Hydrogenation Strategies for Alkene Derivative Synthesis

The terminal alkyne functionality in (R)-2-(Boc-amino)-5-hexynoic acid serves as a versatile precursor for stereoselective alkene synthesis through controlled hydrogenation methodologies [24] [25]. These transformations enable access to both cis and trans alkene derivatives with high stereochemical control.

Lindlar Catalyst for Cis-Alkene Formation

Lindlar catalyst, composed of palladium on calcium carbonate modified with lead acetate and quinoline, enables selective partial hydrogenation of alkynes to cis-alkenes [24] [26]. The catalyst design incorporates deliberate poisoning to reduce catalytic activity, preventing over-reduction to alkanes [24].

The mechanism involves syn addition of hydrogen across the triple bond, with both hydrogen atoms adding from the same face of the alkyne [24] [27]. The poisoned catalyst surface prevents further hydrogenation of the alkene product, enabling selective stopping at the desired oxidation level [26]. Reaction conditions typically employ atmospheric pressure hydrogen at ambient temperature, providing mild and operationally simple procedures [24].

Dissolving Metal Reduction for Trans-Alkene Access

Sodium in liquid ammonia provides an alternative methodology for alkyne reduction, generating trans-alkenes through a radical mechanism [28] [25]. This approach offers complementary stereochemistry to the Lindlar reduction, enabling access to both alkene isomers from the same alkyne starting material [25].

The mechanism proceeds through sequential electron transfer steps [25]. Initial electron addition to the alkyne generates a radical anion intermediate, which undergoes protonation by ammonia solvent [28]. A second electron transfer forms a vinyl anion that undergoes final protonation to yield the trans-alkene product [25]. The stereoselectivity arises from the kinetic preference for anti addition of the two hydrogen atoms [25].

Selective Hydrogenation Catalysts

Modern catalyst development has produced highly selective systems for alkyne hydrogenation, including dilute palladium-gold alloy catalysts that demonstrate exceptional selectivity for alkene formation over alkane products [29]. These systems operate through single-atom alloy mechanisms that minimize over-hydrogenation pathways [29].

The enhanced selectivity results from isolation of palladium active sites within the gold matrix, preventing ensemble effects that promote further hydrogenation [29]. Reaction conditions remain mild, with atmospheric pressure hydrogen and moderate temperatures sufficient for efficient conversion [29].

Substrate Scope and Limitations

Hydrogenation methodologies demonstrate broad substrate tolerance, accommodating various functional groups commonly present in amino acid derivatives [24] [29]. The Boc protecting group remains stable under standard hydrogenation conditions, enabling selective alkyne reduction without competing deprotection reactions [24].

Terminal alkynes generally show higher reactivity than internal alkynes in hydrogenation reactions, with conversion rates following the expected electronic and steric trends [29]. The presence of the amino acid backbone may influence regioselectivity in cases where constitutional isomers are possible, though such effects are typically minor for simple terminal alkynes [29].

Mechanistic Considerations and Stereochemical Control

The stereochemical outcome of alkyne hydrogenation depends critically on the mechanism of hydrogen delivery [24] [28]. Heterogeneous catalysts like Lindlar's system deliver hydrogen through surface-adsorbed intermediates, leading to syn addition and cis alkene products [24]. In contrast, homogeneous dissolving metal systems proceed through discrete radical intermediates, enabling anti addition and trans alkene formation [28].

Catalyst selection thus provides direct control over alkene geometry, with the choice of methodology determined by the desired stereochemical outcome [25]. This complementarity makes alkyne starting materials particularly valuable synthetic intermediates for accessing both alkene isomers [25].